8-(1-溴乙基)喹啉

描述

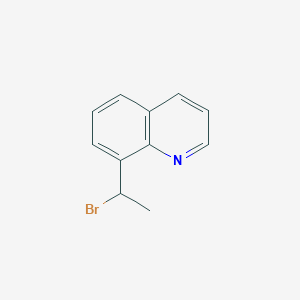

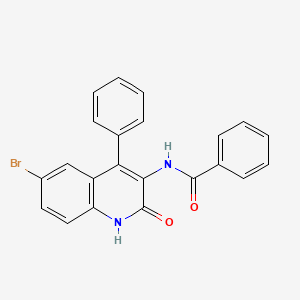

8-(1-Bromoethyl)quinoline is a biochemical used for proteomics research . It has a molecular formula of C11H10BrN and a molecular weight of 236.11 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

8-(1-Bromoethyl)quinoline has a molecular structure that consists of a benzene ring fused with a pyridine moiety . This structure allows it to undergo nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Physical and Chemical Properties Analysis

8-(1-Bromoethyl)quinoline is a colorless liquid . It has a molecular weight of 236.11 and a molecular formula of C11H10BrN .

科学研究应用

-

抗癌药物发现喹啉化合物,包括8-(1-溴乙基)喹啉的衍生物,显示出有希望的抗癌活性。它们能有效地抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和DNA修复,使其在抗癌药物开发中具有价值(Solomon & Lee, 2011)。

-

合成和反应性8-(二甲苯基硼基)喹啉表现出显着的反应性,与Cu、Ag和Pd等各种金属形成配合物。这些性质被用于开发配位配合物和研究它们的键合特性(Son, Pudenz & Hoefelmeyer, 2010)。

-

缓蚀喹啉衍生物,包括带有溴烷氧基的衍生物,已被发现对酸性环境中的低碳钢具有有效的缓蚀作用。它们防止腐蚀的效率随着烃链长度的增加而增加(Tazouti et al., 2021)。

-

PARP-1抑制与8-(1-溴乙基)喹啉相关的喹啉-8-羧酰胺已被合成并评估为聚(ADP-核糖)聚合酶-1(PARP-1)的抑制剂,PARP-1是药物设计中的一种重要酶。这些化合物具有潜在的治疗活性,包括在癌症治疗中(Lord, Mahon, Lloyd & Threadgill, 2009)。

-

抗菌和抗生物膜活性喹啉衍生物对各种微生物,包括细菌和真菌,表现出显着的抗菌和抗生物膜活性。这些化合物中烷基取代基的长度影响它们的活性(Busetti et al., 2010)。

-

绿色合成已经报道了喹啉衍生物的绿色和清洁合成方法的进展,强调了可持续的化学过程。这些方法包括微波合成、可回收催化剂的使用、无溶剂条件和光催化合成(Prajapati et al., 2014)。

-

光致发光特性喹啉衍生物因其光致发光特性而被研究,特别是在制造平面钳状钯环的背景下,该环在材料科学和纳米技术中具有潜在应用(Consorti et al., 2004)。

-

C-H官能化喹啉,包括8-(1-溴乙基)喹啉,在功能材料和生物活性化合物中很重要。它们通过过渡金属催化进行C-H官能化是获得取代喹啉的关键方法,与包括药物和材料科学在内的各个领域相关(Iwai & Sawamura, 2015)。

安全和危害

未来方向

Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

作用机制

Target of Action

The primary targets of 8-(1-Bromoethyl)quinoline are bacterial and fungal cells . Quinolines and quinolones, which include 8-(1-Bromoethyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

The mode of action of 8-(1-Bromoethyl)quinoline involves interaction with its targets, leading to changes in the target cells. The structural diversity of synthesized compounds like 8-(1-Bromoethyl)quinoline provides high and selective activity attained through different mechanisms of action .

Biochemical Pathways

8-(1-Bromoethyl)quinoline: affects various biochemical pathways. It has been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that it interacts with multiple biochemical pathways . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-(1-Bromoethyl)quinoline Quinolines, in general, are known for their excellent tissue penetration , which suggests that 8-(1-Bromoethyl)quinoline may also exhibit good bioavailability.

Result of Action

The molecular and cellular effects of 8-(1-Bromoethyl)quinoline’s action are primarily its antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are a result of the compound’s interaction with its targets and its impact on various biochemical pathways.

属性

IUPAC Name |

8-(1-bromoethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINONTIZGMCESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)

![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2711027.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2711036.png)

![3-butyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2711039.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2711042.png)